molecular formula C12H13BrN2O2 B15171565 N-(2-bromo-4-methylphenyl)-5-oxoprolinamide

N-(2-bromo-4-methylphenyl)-5-oxoprolinamide

Cat. No.: B15171565
M. Wt: 297.15 g/mol
InChI Key: COHBXPYCNSCGOQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-5-oxoprolinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a 5-oxoprolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-5-oxoprolinamide typically involves the reaction of 2-bromo-4-methylphenylamine with 5-oxoprolinamide under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4-methylphenyl)-5-oxoprolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-oxoprolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-oxoprolinamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, preventing substrate binding and catalysis .

Comparison with Similar Compounds

  • N-(2-bromo-4-methylphenyl)acetamide
  • N-(2-bromo-4-methylphenyl)biphenyl-4-carboxamide

Comparison: N-(2-bromo-4-methylphenyl)-5-oxoprolinamide is unique due to the presence of the 5-oxoprolinamide moiety, which imparts distinct chemical and biological properties. Compared to N-(2-bromo-4-methylphenyl)acetamide, it has a more complex structure, potentially leading to different reactivity and applications. The biphenyl derivative, on the other hand, may exhibit different binding affinities and selectivity due to the extended aromatic system .

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C12H13BrN2O2/c1-7-2-3-9(8(13)6-7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17)

InChI Key

COHBXPYCNSCGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCC(=O)N2)Br

Origin of Product

United States

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